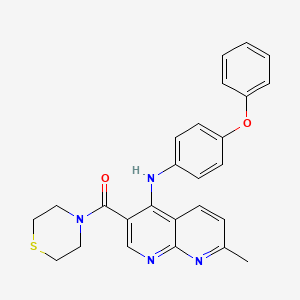
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core with various substituents that may influence its biological properties. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of specific enzymes or pathways relevant to disease processes, particularly in cancer. Similar compounds have shown interactions with the aromatase enzyme (CYP19), affecting estrogen biosynthesis, which is crucial in various cancers.
Target Enzymes
- Aromatase (CYP19) : Inhibiting this enzyme can reduce estrogen levels, potentially impacting hormone-dependent cancers.
- Kinases : Preliminary studies suggest that derivatives of naphthyridine compounds may inhibit kinases involved in cancer progression, such as TRKA and DYRK1A .
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cells with varying degrees of success .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1g | A549 | 0.5 | Kinase inhibition |
| Compound 1a | MDA-MB-231 | 1.2 | DNA intercalation |
| Compound 1b | PC-3 | 0.8 | Aromatase inhibition |
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest favorable absorption and distribution characteristics. The ability to penetrate the blood-brain barrier is also noted, which may enhance the therapeutic potential for central nervous system-related malignancies.
Case Study 1: In Vitro Evaluation
A study evaluated a series of naphthyridine derivatives for their antiproliferative activity against six different cancer cell lines. The results demonstrated that specific substitutions at the 7-position significantly affected the anticancer activity, with some compounds achieving nanomolar potency .
Case Study 2: In Vivo Efficacy
In vivo models have shown that certain naphthyridine derivatives can effectively reduce tumor size in xenograft models, indicating their potential for therapeutic applications. The combination of these compounds with existing chemotherapeutics has also been explored to enhance efficacy .
特性
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-33-16-14-30)29-19-8-10-21(11-9-19)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSHVSLURPCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














